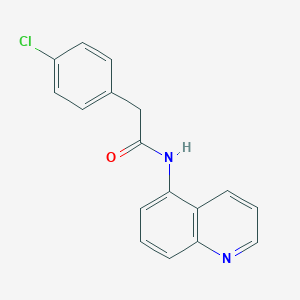
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide, also known as CQAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. CQAA is a synthetic compound that belongs to the family of quinoline derivatives and has a molecular weight of 342.8 g/mol.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been found to exert a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of inflammation, and to possess anticonvulsant activity in animal models of epilepsy. 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its chemical structure can be modified to optimize its biological activity. However, there are also limitations to its use. For example, 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide. One area of interest is the development of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the elucidation of the mechanism of action of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide in animal models and humans.
合成法
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has also been found to possess significant antitumor activity against various cancer cell lines.
特性
製品名 |
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide |
|---|---|
分子式 |
C17H13ClN2O |
分子量 |
296.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O/c18-13-8-6-12(7-9-13)11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21) |
InChIキー |
QZLVJGSLUVXXIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
溶解性 |
3.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)
![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)
